molecular formula C12H10S3 B093906 2-Methyl-5-phenyl-6a-thiathiophthene CAS No. 1016-98-4

2-Methyl-5-phenyl-6a-thiathiophthene

Cat. No. B093906
CAS RN: 1016-98-4
M. Wt: 250.4 g/mol
InChI Key: PLHURWKLVJJSMF-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-6a-thiathiophthene is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is also known as TTT or Thiophene-Tolane-Thiophene.

Mechanism Of Action

The mechanism of action of 2-Methyl-5-phenyl-6a-thiathiophthene involves the transfer of charge carriers through the molecule. The compound has a planar structure, which facilitates efficient charge transport along the pi-conjugated system.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-Methyl-5-phenyl-6a-thiathiophthene. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-5-phenyl-6a-thiathiophthene in lab experiments include its high purity and stability, as well as its excellent charge transport properties. However, the limitations of the compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it.

Future Directions

There are several potential future directions for research involving 2-Methyl-5-phenyl-6a-thiathiophthene. These include:
1. Developing new synthetic methods to improve the yield and efficiency of the compound.
2. Investigating the use of 2-Methyl-5-phenyl-6a-thiathiophthene in other organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic memory devices.
3. Exploring the use of 2-Methyl-5-phenyl-6a-thiathiophthene in biomedical applications, such as drug delivery and bioimaging.
4. Studying the fundamental properties of the compound, such as its electronic structure and charge transport mechanisms, to gain a deeper understanding of its potential applications.
In conclusion, 2-Methyl-5-phenyl-6a-thiathiophthene is a promising compound with unique properties and potential applications in the field of organic electronics. Further research is needed to fully understand its properties and potential applications, and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of 2-Methyl-5-phenyl-6a-thiathiophthene involves the reaction of 2-thiophenecarboxaldehyde with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, leading to the formation of the desired product.

Scientific Research Applications

2-Methyl-5-phenyl-6a-thiathiophthene has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices.

properties

CAS RN

1016-98-4

Product Name

2-Methyl-5-phenyl-6a-thiathiophthene

Molecular Formula

C12H10S3

Molecular Weight

250.4 g/mol

IUPAC Name

3-methyl-7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene

InChI

InChI=1S/C12H10S3/c1-9-7-11-8-12(14-15(11)13-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PLHURWKLVJJSMF-UHFFFAOYSA-N

SMILES

CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3

Other CAS RN

1016-98-4

Origin of Product

United States

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